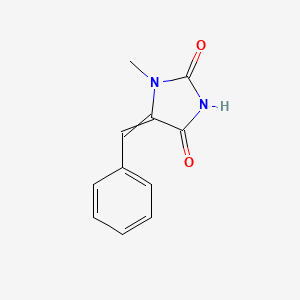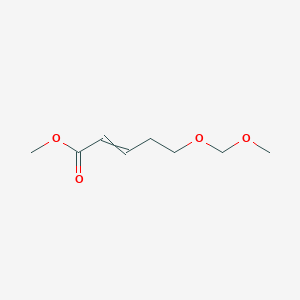![molecular formula C15H17NO4 B14313649 5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one CAS No. 110434-79-2](/img/structure/B14313649.png)
5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional architecture. The presence of both oxygen and nitrogen atoms in the spiro ring system imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides . The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) and anhydrous solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Thia-5-azaspiro[5.5]undec-2-ene: Similar spirocyclic structure but contains sulfur instead of oxygen.
Spiro[5.5]undecane derivatives: Various derivatives with different substituents on the spiro ring system.
Uniqueness
5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one is unique due to the presence of the benzyloxy group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and therapeutic agents.
Propiedades
Número CAS |
110434-79-2 |
|---|---|
Fórmula molecular |
C15H17NO4 |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
5-phenylmethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one |
InChI |
InChI=1S/C15H17NO4/c17-14-19-15(9-5-2-6-10-15)13(16-20-14)18-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clave InChI |
JCNGFPFEZBADLP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(=NOC(=O)O2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


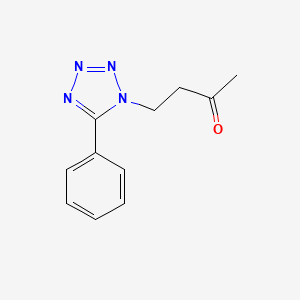
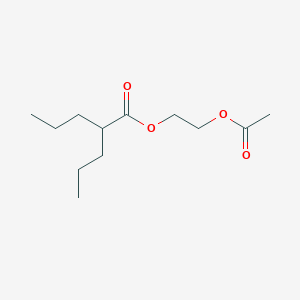
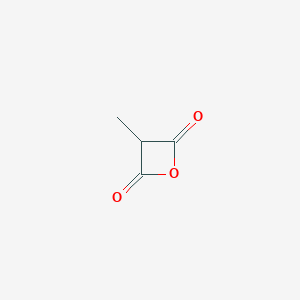
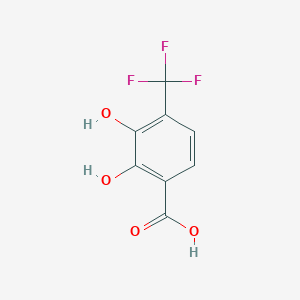
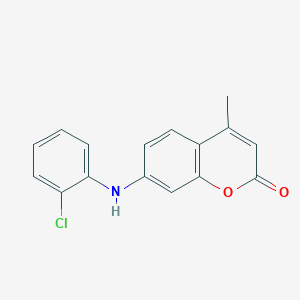
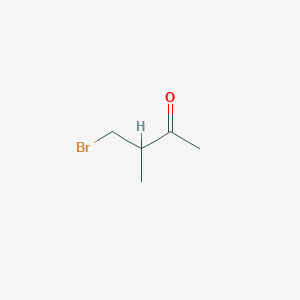
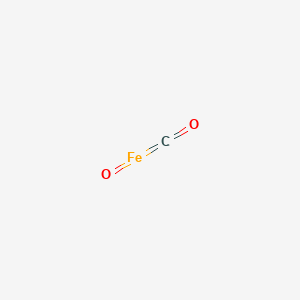
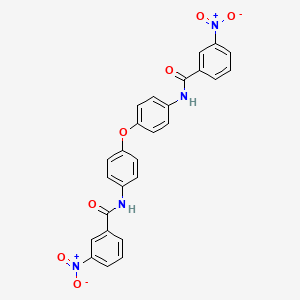
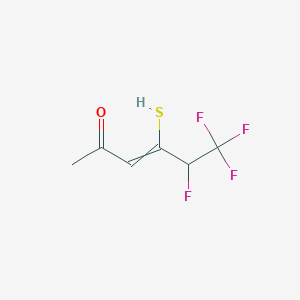
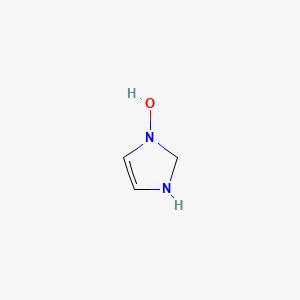
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
